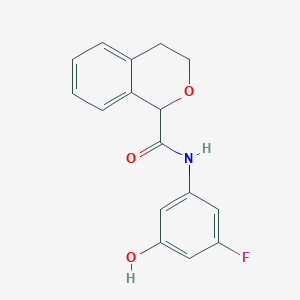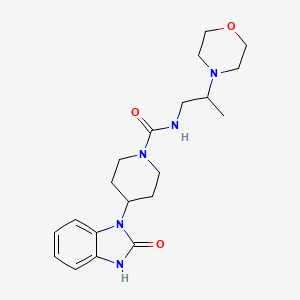![molecular formula C20H18N6O3 B7635342 N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7635342.png)
N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide, also known as BEX, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BEX is a small molecule that has been synthesized using a unique method and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is not fully understood. However, studies have suggested that N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has also been found to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has been shown to have various biochemical and physiological effects. Studies have shown that N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide can induce cell cycle arrest and apoptosis in cancer cells. N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has also been found to have antioxidant and anti-inflammatory properties. Additionally, N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has been shown to improve cognitive function and prevent neuronal damage in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has several advantages for lab experiments. N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is a small molecule that can be easily synthesized in the lab. N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is also stable and can be stored for long periods of time. However, N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has some limitations. N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is not water-soluble, which can make it difficult to administer in some experimental models. Additionally, the synthesis method for N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is complex and requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide. One potential area of research is the development of N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide and its effects on various signaling pathways. Additionally, further studies are needed to determine the efficacy of N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide in various disease models and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is synthesized using a multistep process that involves the reaction of 2-amino-5-bromobenzophenone with sodium hydride to form the intermediate compound. This intermediate is then reacted with 2-(1-benzofuran-2-yl)ethylamine to form the desired product, which is further reacted with tetrazole to form N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide. The synthesis method is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has anticancer properties and can induce apoptosis in cancer cells. N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has also been found to have neuroprotective effects and can prevent neuronal damage in neurodegenerative disorders. Additionally, N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has anti-inflammatory properties and can reduce inflammation in various disease models.
Propriétés
IUPAC Name |
N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-12-7-8-15(10-16(12)26-11-21-24-25-26)23-20(28)19(27)22-13(2)18-9-14-5-3-4-6-17(14)29-18/h3-11,13H,1-2H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWBGYAGXKKERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC3=CC=CC=C3O2)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)

![1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7635312.png)
![N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B7635319.png)
![2,5-dimethyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B7635320.png)
![1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635334.png)
![N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide](/img/structure/B7635358.png)
![1-[[2-(Morpholin-4-ylmethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635361.png)

